2-(oxiran-2-yl)benzaldehyde
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Overview
Description
2-(Oxiran-2-yl)benzaldehyde, also known as 3-(2-oxiranyl)benzaldehyde, is an organic compound with the molecular formula C9H8O2. It features a benzaldehyde moiety substituted with an oxirane (epoxide) ring. This compound is of interest due to its unique structure, which combines the reactivity of both the aldehyde and epoxide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Oxiran-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the Darzens reaction, where a carbonyl compound reacts with a haloacetonitrile in the presence of a base to form an epoxide . Another method includes the reaction of benzaldehyde with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-yl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: 2-(oxiran-2-yl)benzoic acid
Reduction: 2-(oxiran-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxiran-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(oxiran-2-yl)benzaldehyde involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the epoxide ring, making it less reactive in certain types of chemical reactions.
2-(Oxiran-2-yl)ethanol: Contains an alcohol group instead of an aldehyde, leading to different reactivity and applications.
2-(Oxiran-2-yl)benzoic acid: An oxidized form of 2-(oxiran-2-yl)benzaldehyde, with different chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an epoxide group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(oxiran-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H8O2/c10-5-7-3-1-2-4-8(7)9-6-11-9/h1-5,9H,6H2 |
InChI Key |
PQGHPYSDNRJPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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